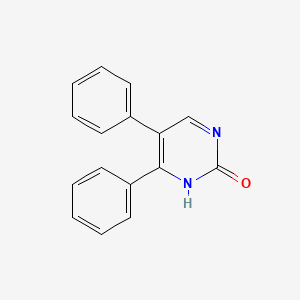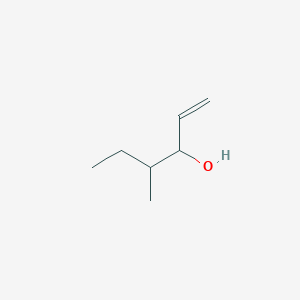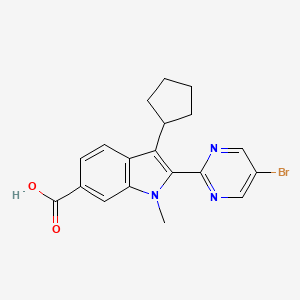
meso-Tetra(4-carboxyphenyl)porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
meso-Tetra(4-carboxyphenyl)porphine is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of meso-Tetra(4-carboxyphenyl)porphine typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a series of condensation reactions involving pyrrole and aldehyde derivatives. This step often requires acidic conditions and high temperatures to facilitate the formation of the macrocyclic structure.
Introduction of Carboxyphenyl Groups: The carboxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step involves the use of carboxylic acid derivatives and strong electrophiles to attach the carboxyphenyl groups to the porphyrin core.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
meso-Tetra(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles or nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or nitro groups .
Aplicaciones Científicas De Investigación
meso-Tetra(4-carboxyphenyl)porphine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Employed in the study of biological processes involving porphyrins, such as heme and chlorophyll functions.
Industry: Utilized in the development of photonic materials and sensors, owing to its unique photophysical properties
Mecanismo De Acción
The mechanism of action of meso-Tetra(4-carboxyphenyl)porphine involves its interaction with molecular targets and pathways, such as:
Photodynamic Therapy (PDT): Upon light activation, the compound generates singlet oxygen, a reactive oxygen species that can induce cell death in cancer cells.
Coordination Chemistry: The carboxyphenyl groups can coordinate with metal ions, forming metal complexes that exhibit unique electronic and catalytic properties.
Comparación Con Compuestos Similares
meso-Tetra(4-carboxyphenyl)porphine can be compared with other similar compounds, such as:
Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Similar in structure but lacks the icosahydroporphyrin core, making it less complex and potentially less versatile.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin (TPPS): Contains sulfonate groups instead of carboxyphenyl groups, which can alter its solubility and reactivity.
Propiedades
Fórmula molecular |
C48H48N4O8 |
|---|---|
Peso molecular |
808.9 g/mol |
Nombre IUPAC |
4-[10,15,20-tris(4-carboxyphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C48H48N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-17,19,22,24,33-44,49-52H,18,20-21,23H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Clave InChI |
XQCNJOSCPLPTCU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C3C=CC(N3)C(C4CCC(N4)C(C5C=CC(N5)C(C1N2)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-[4-(1,3-dioxolan-2-yl)phenyl]-3-phenyl-1,6-naphthyridine](/img/structure/B8702772.png)


![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)




![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)



